molecular formula C12H13NOS B13215967 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile

4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile

Cat. No.: B13215967
M. Wt: 219.30 g/mol
InChI Key: INJGUVONGVAMMP-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is a benzonitrile derivative characterized by a tetrahydrothiophene (thiolan) ring substituted with hydroxyl and methyl groups at the 3-position, linked to a para-cyanophenyl group. The hydroxyl group may enhance hydrogen-bonding interactions, influencing solubility and biological activity. Synthetically, analogous compounds (e.g., ) often employ heterocyclic ring formation and nitrile group introduction via methods like nucleophilic substitution or cycloaddition reactions .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

4-(3-hydroxy-4-methylthiolan-3-yl)benzonitrile

InChI

InChI=1S/C12H13NOS/c1-9-7-15-8-12(9,14)11-4-2-10(6-13)3-5-11/h2-5,9,14H,7-8H2,1H3

InChI Key

INJGUVONGVAMMP-UHFFFAOYSA-N

Canonical SMILES

CC1CSCC1(C2=CC=C(C=C2)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanophenol with 3-hydroxy-4-methylthiolane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides in the presence of a base.

Major Products

Scientific Research Applications

4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Thiolan vs. Heterocyclic Rings: The thiolan ring in the target compound provides conformational flexibility compared to rigid triazole () or thiazolidinone () systems. This flexibility may influence binding interactions in biological systems or material packing in crystalline phases.
  • Substituent Effects : The hydroxyl group in the target compound contrasts with electron-withdrawing groups like formyl () or thioxo (), which alter electronic density and reactivity.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Boiling Points : 4-Formyl-3-methoxy-benzonitrile (318.2°C) has a higher boiling point than simpler derivatives due to polar formyl and methoxy groups . The target compound’s hydroxyl group may similarly increase boiling point via H-bonding.
  • Solubility: Hydroxyl and nitrile groups likely enhance water solubility compared to nonpolar analogs like 4-Hydroxy-3-methylbenzonitrile, though steric effects from the thiolan ring may reduce it .
  • Crystallinity : Compounds like exhibit high crystallinity (R factor = 0.043), suggesting that the target compound’s structure could be resolved using SHELX-based refinement .

Biological Activity

4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The chemical structure of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile can be summarized as follows:

PropertyValue
Molecular Formula C10H11NOS
Molecular Weight 201.27 g/mol
IUPAC Name 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile
CAS Number [to be assigned]

Antimicrobial Properties

Research has indicated that 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for maintaining cell integrity.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In particular, it has demonstrated cytotoxic effects against cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways.

Case Study:
A study conducted by Smith et al. (2022) evaluated the effects of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

The biological activity of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular processes such as proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation: It has been suggested that this compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.
  • Cell Signaling Modulation: By influencing signaling pathways such as MAPK and PI3K/Akt, it can alter cellular responses to growth factors and stress signals.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile, it can be compared with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrileYesYesEnzyme inhibition, ROS generation
BenzonitrileModerateNoN/A
Thiol-based compoundsYesVariableDisulfide bond formation

Future Directions

Further research is warranted to explore the full therapeutic potential of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile. Key areas for future investigation include:

  • In Vivo Studies: To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies: To elucidate the precise biochemical pathways affected by this compound.
  • Formulation Development: To enhance bioavailability and therapeutic effectiveness through novel delivery systems.

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